molecular formula C30H36ClN5O2 B12222077 5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12222077
M. Wt: 534.1 g/mol
InChI Key: GKXCUHLZOUHGLH-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and piperazinyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Compared to other similar compounds, 5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C30H36ClN5O2

Molecular Weight

534.1 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H36ClN5O2/c1-21-28(22-9-11-23(31)12-10-22)29-32-26(30(2,3)4)20-27(36(29)33-21)35-15-13-34(14-16-35)17-18-38-25-8-6-7-24(19-25)37-5/h6-12,19-20H,13-18H2,1-5H3

InChI Key

GKXCUHLZOUHGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CCOC5=CC=CC(=C5)OC

Origin of Product

United States

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